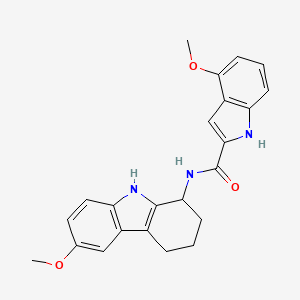![molecular formula C17H21ClN6O2S B14935823 4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14935823.png)
4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiadiazole ring, and a pyrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with a nucleophile.
Formation of the Pyrazinecarboxamide Moiety: The pyrazinecarboxamide moiety is formed through the condensation of a suitable amine with a pyrazinecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrazinecarboxamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring or methyl groups.
Reduction: Reduced forms of the pyrazinecarboxamide moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its diverse functional groups may allow it to interact with multiple biological pathways, making it a promising lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets through binding interactions, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
- **4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- **4-(3-CHLOROPHENYL)-N-{(1S)-1-METHYL-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Uniqueness
This compound is unique due to its combination of a chlorophenyl group, a thiadiazole ring, and a pyrazinecarboxamide moiety This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development
特性
分子式 |
C17H21ClN6O2S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-N-[(2S)-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21ClN6O2S/c1-11(15(25)20-16-22-21-12(2)27-16)19-17(26)24-8-6-23(7-9-24)14-5-3-4-13(18)10-14/h3-5,10-11H,6-9H2,1-2H3,(H,19,26)(H,20,22,25)/t11-/m0/s1 |
InChIキー |
KDAJEGLQXIBDBG-NSHDSACASA-N |
異性体SMILES |
CC1=NN=C(S1)NC(=O)[C@H](C)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=NN=C(S1)NC(=O)C(C)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B14935743.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide](/img/structure/B14935744.png)
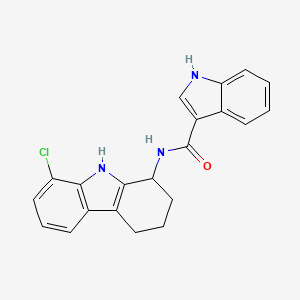
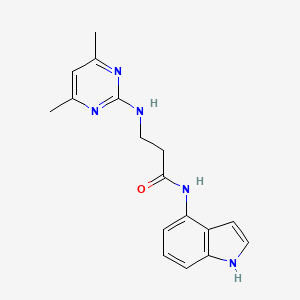
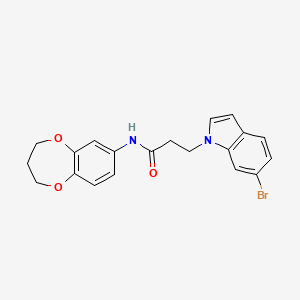
![3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14935764.png)

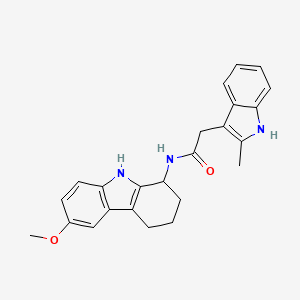
![N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B14935794.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14935798.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935806.png)
![1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14935808.png)

